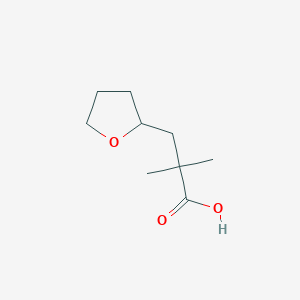

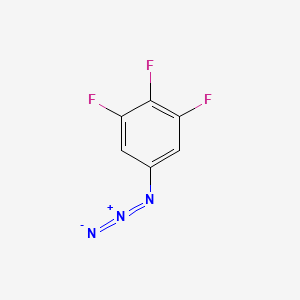

![molecular formula C8H6BrN3O3 B1468080 1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1458404-84-6](/img/structure/B1468080.png)

1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Overview

Description

The compound “1-[(5-bromofuran-2-yl)methyl]pyrrolidine” has a CAS Number of 1780707-98-3 and a molecular weight of 230.1 . Another related compound is “1-(5-Bromofuran-2-yl)ethanone” with a CAS Number of 3199-50-6 and a molecular weight of 189.01 . These compounds contain a bromofuran moiety, which is a furan ring (a five-membered aromatic ring with oxygen) with a bromine atom attached.

Molecular Structure Analysis

The InChI code for “1-[(5-bromofuran-2-yl)methyl]pyrrolidine” is 1S/C9H12BrNO/c10-9-4-3-8(12-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2 . For “1-(5-Bromofuran-2-yl)ethanone”, the InChI code is 1S/C6H5BrO2/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 . These codes provide a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Drug Discovery and Development

The triazole ring is a common motif in pharmaceuticals due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding. The presence of the 5-bromofuran moiety can potentially enhance the compound’s interaction with biological targets. This makes 1-[(5-bromofuran-2-yl)methyl]triazole-4-carboxylic acid a valuable scaffold for developing new therapeutic agents, particularly in the fields of anticancer, antiviral, and antibacterial drugs .

Material Science

In material science, the compound’s ability to act as a ligand can be exploited to create novel metal-organic frameworks (MOFs). These MOFs could have applications in gas storage, separation technologies, or catalysis due to the potential porosity and stability imparted by the triazole and furan rings .

Supramolecular Chemistry

The triazole ring’s propensity for hydrogen bonding and its structural rigidity make it an excellent candidate for constructing supramolecular assemblies. These assemblies can be used to study fundamental chemical interactions or to create molecular machines and sensors .

Chemical Biology

In chemical biology, 1-[(5-bromofuran-2-yl)methyl]triazole-4-carboxylic acid can be used for bioconjugation, linking biomolecules to other structures without disrupting their function. This is particularly useful in the development of targeted drug delivery systems and diagnostic tools .

Polymer Chemistry

The compound can serve as a monomer in polymerization reactions to create polymers with specific properties, such as increased thermal stability or novel electronic characteristics. The bromine atom also offers a site for further functionalization .

Fluorescent Imaging

Due to the inherent fluorescence of the furan ring, derivatives of this compound could be developed as fluorescent probes. These probes can be used in imaging techniques to track biological processes in real-time .

Organic Synthesis

The compound can be utilized as a building block in organic synthesis, particularly in the construction of complex molecules through click chemistry. This approach is valued for its efficiency and the reliability of the triazole ring formation .

Analytical Chemistry

As an analytical reagent, the compound could be used in the development of new methods for detecting specific ions or molecules, leveraging the selective binding properties of the triazole and furan rings .

Safety and Hazards

The safety information for “1-(5-Bromofuran-2-yl)ethanone” includes the following hazard statements: H302-H315-H319, and the following precautionary statements: P261-P302+P352-P305+P351+P338 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray, and to wash skin thoroughly after handling.

Mechanism of Action

Target of Action

The compound contains a triazole ring, which is a five-membered ring structure containing two nitrogen atoms. Triazole derivatives are known to exhibit a wide range of biological activities and are found in many pharmacologically active compounds. They can interact with various enzymes and receptors in the body, but without specific studies on this compound, it’s hard to predict its exact targets .

Mode of Action

The mode of action would depend on the specific biological target of the compound. For instance, if it targets an enzyme, it could act as an inhibitor, reducing the enzyme’s activity. If it targets a receptor, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a bromofuran moiety might influence its binding affinity and selectivity .

Biochemical Pathways

Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been involved in a variety of pathways, including those related to inflammation, cancer, and infectious diseases .

Result of Action

The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action Environment

The action of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability, solubility, and reactivity could be affected by these factors, which in turn could influence its bioavailability and efficacy .

properties

IUPAC Name |

1-[(5-bromofuran-2-yl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O3/c9-7-2-1-5(15-7)3-12-4-6(8(13)14)10-11-12/h1-2,4H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCZOVPNJMJVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

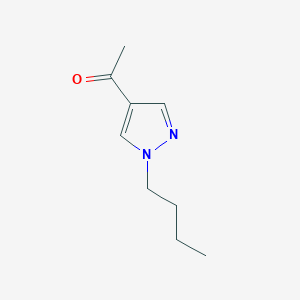

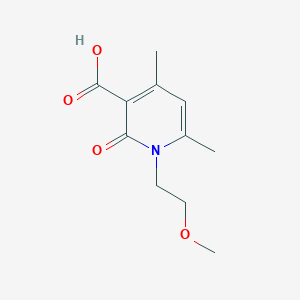

![1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468002.png)

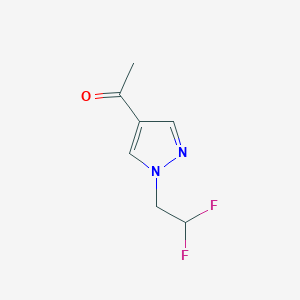

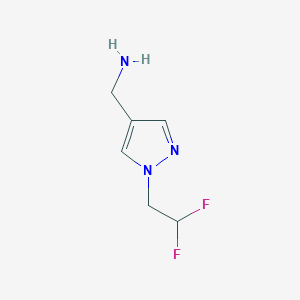

![2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468003.png)

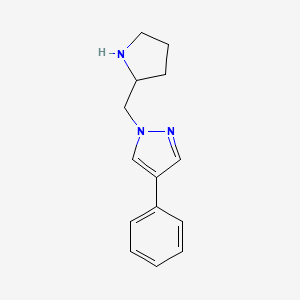

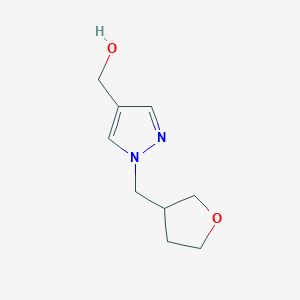

![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1468005.png)

![1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone](/img/structure/B1468008.png)

![5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468015.png)

![2-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468020.png)